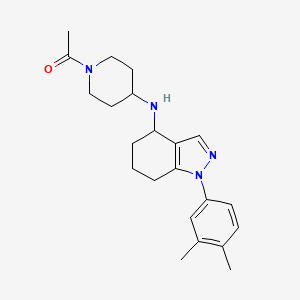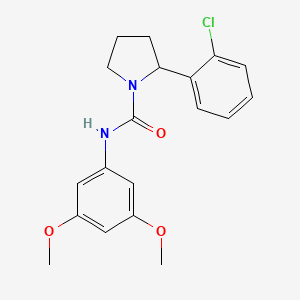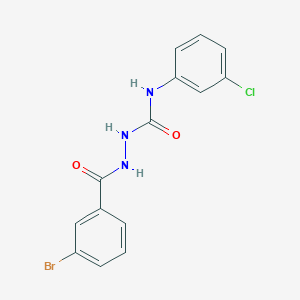![molecular formula C24H23ClN2O3 B5986591 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5986591.png)
2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide, also known as CINPA1, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the protein CNOT1, a component of the CCR4-NOT complex. The CCR4-NOT complex is involved in the regulation of gene expression and plays an important role in various cellular processes, including mRNA degradation, transcription, and translation.
Mecanismo De Acción
2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide selectively inhibits CNOT1 by binding to a specific pocket on the surface of the protein. This binding disrupts the interaction between CNOT1 and other components of the CCR4-NOT complex, leading to the inhibition of its function in gene expression regulation.
Biochemical and Physiological Effects:
The inhibition of CCR4-NOT complex function by 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide has been shown to have various biochemical and physiological effects. One study published in Molecular Cell showed that 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide treatment in yeast cells leads to the accumulation of specific mRNAs, indicating that the CCR4-NOT complex is involved in their degradation. Another study published in Nature Communications showed that 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide treatment in mammalian cells leads to the stabilization of many mRNAs, indicating that the CCR4-NOT complex is involved in their degradation as well.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for CNOT1. This allows for the specific inhibition of the CCR4-NOT complex function without affecting other cellular processes. However, one limitation of 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide is that it may not completely inhibit CCR4-NOT complex function in all cell types or under all conditions.
Direcciones Futuras
There are several future directions for the use of 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide in scientific research. One direction is to investigate the role of the CCR4-NOT complex in specific cellular processes, such as cell differentiation or cell cycle regulation. Another direction is to use 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide in combination with other inhibitors or drugs to investigate the interactions between different cellular pathways. Additionally, the development of more potent and selective inhibitors of the CCR4-NOT complex may lead to new insights into the role of this complex in gene expression regulation.
Métodos De Síntesis
The synthesis of 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide has been described in a study published by the Journal of Medicinal Chemistry. The synthesis involves a multi-step process that includes the reaction of 4-isobutoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminophenylboronic acid to form the boronic acid intermediate, which is then reacted with 2-chlorobenzoyl chloride to form the final product, 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide has been used in various scientific research studies to investigate the role of the CCR4-NOT complex in gene expression regulation. One study published in Nature Communications used 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide to selectively inhibit CNOT1 and demonstrated that the CCR4-NOT complex is required for the degradation of many mRNAs in mammalian cells. Another study published in Molecular Cell used 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide to investigate the role of the CCR4-NOT complex in the regulation of mRNA translation and showed that CNOT1 is required for the degradation of specific mRNAs in yeast cells.
Propiedades
IUPAC Name |
2-chloro-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-16(2)15-30-20-12-10-17(11-13-20)23(28)26-18-6-5-7-19(14-18)27-24(29)21-8-3-4-9-22(21)25/h3-14,16H,15H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBODEGZNJJCAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-oxo-4-[3-(4-phenoxybenzoyl)-1-piperidinyl]butanoate](/img/structure/B5986514.png)

![6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B5986521.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5986542.png)
![3-(4-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B5986558.png)
![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5986566.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5986569.png)


![2-hydroxy-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2,2-diphenylacetohydrazide](/img/structure/B5986599.png)
![1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5986607.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5986620.png)
![ethyl 4-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5986622.png)